Cas no 1638201-69-0 (3-Methoxy-5-(methylsulfanyl)pyridin-2-amine)

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted with methoxy, methylsulfanyl, and amine functional groups. Its molecular structure (C7H10N2OS) offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The methoxy and methylsulfanyl groups enhance electron density, influencing reactivity in nucleophilic and electrophilic substitutions. The amine group provides a handle for further derivatization, making it a valuable intermediate in the synthesis of bioactive molecules. Its stability under standard conditions and well-defined reactivity profile contribute to its utility in medicinal chemistry and material science. The compound is typically handled under inert conditions to preserve its integrity.
3-Methoxy-5-(methylsulfanyl)pyridin-2-amine structure
1638201-69-0 structure
Product name:3-Methoxy-5-(methylsulfanyl)pyridin-2-amine
CAS No:1638201-69-0
MF:C7H10N2OS
MW:170.232100009918
CID:5050321
PubChem ID:75481628

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-5-(methylsulfanyl)pyridin-2-amine
    • 3-methoxy-5-methylsulfanylpyridin-2-amine
    • NE62705
    • 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine
    • Inchi: 1S/C7H10N2OS/c1-10-6-3-5(11-2)4-9-7(6)8/h3-4H,1-2H3,(H2,8,9)
    • InChI Key: SMFWQFFFEDMDDE-UHFFFAOYSA-N
    • SMILES: S(C)C1=CN=C(C(=C1)OC)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Topological Polar Surface Area: 73.4
  • XLogP3: 1

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 317.7±42.0 °C at 760 mmHg
  • Flash Point: 146.0±27.9 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine Security Information

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-156136-0.5g
3-methoxy-5-(methylsulfanyl)pyridin-2-amine
1638201-69-0 95%
0.5g
$613.0 2023-06-08
TRC
M341608-50mg
3-methoxy-5-(methylsulfanyl)pyridin-2-amine
1638201-69-0
50mg
$ 210.00 2022-06-03
Enamine
EN300-156136-50mg
3-methoxy-5-(methylsulfanyl)pyridin-2-amine
1638201-69-0 95.0%
50mg
$182.0 2023-09-25
Enamine
EN300-156136-250mg
3-methoxy-5-(methylsulfanyl)pyridin-2-amine
1638201-69-0 95.0%
250mg
$389.0 2023-09-25
Aaron
AR01AGMF-5g
3-methoxy-5-(methylsulfanyl)pyridin-2-amine
1638201-69-0 95%
5g
$3156.00 2023-12-15
Enamine
EN300-156136-1000mg
3-methoxy-5-(methylsulfanyl)pyridin-2-amine
1638201-69-0 95.0%
1000mg
$785.0 2023-09-25
Aaron
AR01AGMF-250mg
3-methoxy-5-(methylsulfanyl)pyridin-2-amine
1638201-69-0 95%
250mg
$560.00 2025-02-14
Aaron
AR01AGMF-500mg
3-methoxy-5-(methylsulfanyl)pyridin-2-amine
1638201-69-0 95%
500mg
$868.00 2025-02-14
1PlusChem
1P01AGE3-100mg
3-methoxy-5-(methylsulfanyl)pyridin-2-amine
1638201-69-0 95%
100mg
$387.00 2023-12-20
Aaron
AR01AGMF-1g
3-methoxy-5-(methylsulfanyl)pyridin-2-amine
1638201-69-0 95%
1g
$1105.00 2025-02-14

Additional information on 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

Professional Introduction to 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine (CAS No. 1638201-69-0)

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine, with the CAS number 1638201-69-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a pyridine core substituted with a methoxy group at the 3-position and a methylsulfanyl group at the 5-position, along with an amine functional group at the 2-position. These structural elements contribute to its distinctive chemical reactivity and biological profile, making it a valuable scaffold for medicinal chemists.

The< strong>3-methoxy-5-(methylsulfanyl)pyridin-2-amine molecule exhibits a combination of electronic and steric effects that influence its interactions with biological targets. The methoxy group, an electron-donating moiety, can enhance the electron density at certain positions on the pyridine ring, while the methylsulfanyl group introduces both sulfur and methyl functionalities, which can participate in hydrogen bonding or metal coordination. The amine group at the 2-position further extends its versatility as a pharmacophore, allowing for further derivatization and functionalization.

In recent years, there has been growing interest in exploring novel heterocyclic compounds for their therapeutic potential. The< strong>3-methoxy-5-(methylsulfanyl)pyridin-2-amine (CAS No. 1638201-69-0) has been investigated for its potential role in various pharmacological contexts. For instance, studies have suggested that this compound may exhibit< strong>antimicrobial properties due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways. Additionally, its structural motif is reminiscent of several known bioactive molecules, which has prompted researchers to explore its< strong>antiviral,< strong>anticancer, and< strong>anti-inflammatory activities.

The synthesis of< strong>3-methoxy-5-(methylsulfanyl)pyridin-2-amine involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key synthetic strategies often include nucleophilic substitution reactions, cyclization processes, and functional group interconversions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the pyridine ring system with high regioselectivity. These synthetic methodologies not only facilitate the production of< strong>3-methoxy-5-(methylsulfanyl)pyridin-2-amine but also provide insights into developing related derivatives with tailored biological activities.

The pharmacological evaluation of< strong>3-methoxy-5-(methylsulfanyl)pyridin-2-amine has revealed several promising leads. In vitro studies have demonstrated its interaction with various enzymes and receptors, suggesting potential therapeutic applications. For example, preliminary data indicate that this compound may inhibit specific kinases involved in cancer progression or modulate neurotransmitter receptors relevant to neurological disorders. Furthermore, its ability to cross cell membranes makes it an attractive candidate for drug delivery systems designed to enhance bioavailability.

The development of novel drug candidates relies heavily on understanding their interactions at the molecular level. Computational chemistry approaches have been employed to model the binding affinity of< strong>3-methoxy-5-(methylsulfanyl)pyridin-2-amine to biological targets such as proteins and nucleic acids. These simulations help predict how the compound will behave within a cellular environment and guide further optimization efforts. Additionally, high-throughput screening techniques have been utilized to rapidly assess the activity of this compound against large libraries of biological targets, accelerating the discovery process.

The future prospects for< strong>3-methoxy-5-(methylsulfanyl)pyridin-2-amine (CAS No. 1638201-69-0) are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential to fully harness its potential. By integrating cutting-edge synthetic methodologies with advanced pharmacological assays, researchers can uncover new derivatives with enhanced efficacy and reduced side effects. As our understanding of molecular interactions continues to evolve, compounds like< strong>3-methoxy-5-(methylsulfanyl)pyridin-2-aminesignificant contributions to addressing unmet medical needs.

In conclusion,< strong>3-methoxy--(methylsulfanyl)-pyridin--(2-aminesignificant role in pharmaceutical research due to its unique structural features and versatile biological profile. Its synthesis, pharmacological evaluation, and computational modeling have provided valuable insights into its potential applications across multiple therapeutic areas. As research progresses, this compound is poised to make substantial contributions to drug discovery and development efforts worldwide.

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